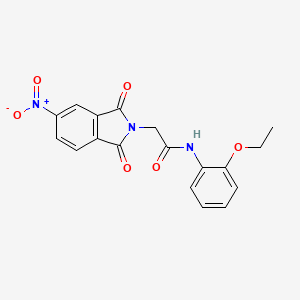![molecular formula C24H23N5O2S B3531044 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3531044.png)
2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide
Overview
Description
2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide, also known as APTA, is a chemical compound with potential applications in scientific research. APTA is a member of the 1,2,4-triazole family, which has been found to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has also been found to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer and is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Additionally, 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has been shown to exhibit low toxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of using 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide derivatives with improved solubility and bioavailability. Another potential direction is the investigation of 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide's effects on other signaling pathways involved in cancer and inflammation. Additionally, the use of 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide in combination with other drugs or therapies is an area of potential future research.
Scientific Research Applications
2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antifungal properties. 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has been shown to possess antifungal activity against Candida albicans, making it a potential treatment for fungal infections.
properties
IUPAC Name |
2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-2-31-21-16-10-9-15-20(21)26-22(30)17-32-24-28-27-23(25-18-11-5-3-6-12-18)29(24)19-13-7-4-8-14-19/h3-16H,2,17H2,1H3,(H,25,27)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUNLCBFHIJTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B3530964.png)
![3-methoxy-N-[2-(1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B3530970.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-naphthalenesulfonamide](/img/structure/B3530979.png)


![5-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B3530995.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3530998.png)
![1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3531025.png)
![methyl [5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3531030.png)
![4-chloro-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3531033.png)
![1-(4-chlorophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3531036.png)

![2-chlorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3531068.png)
![3-phenyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3531075.png)